![molecular formula C12H16N4 B3416958 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine CAS No. 1006682-81-0](/img/structure/B3416958.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
Overview
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine, also known as MPMD, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that similar compounds have shown a variety of interactions with their targets, leading to different biological effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various environmental factors .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine in lab experiments is its specificity for protein kinases. This specificity allows for targeted inhibition of cancer cell growth and proliferation without affecting normal cells. However, one limitation of using N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of research is the investigation of the potential use of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine could lead to increased availability for research and potential therapeutic applications.
Conclusion
In conclusion, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its specificity for protein kinases and its ability to inhibit cancer cell growth and proliferation make it a promising candidate for further investigation. Future research on N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine could lead to the development of more effective cancer treatments and improved outcomes for patients.
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine has also been found to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
properties
IUPAC Name |
4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12/h3-7,9H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLJZGQJTUBMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165424 | |
Record name | N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine | |
CAS RN |
1006682-81-0 | |
Record name | N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006682-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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